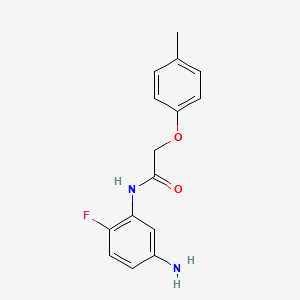
N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-acetamide is a useful research compound. Its molecular formula is C15H15FN2O2 and its molecular weight is 274.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound possesses a complex structure characterized by:
- An amino group at the 5-position of the fluorophenyl ring.
- A fluorine atom that enhances lipophilicity, potentially influencing biological interactions.
- A 4-methylphenoxy group that may contribute to its biological activity.
The molecular formula is C15H16FN2O2, with a molecular weight of approximately 288.32 g/mol.
Antibacterial Activity
Preliminary studies indicate that this compound exhibits notable antibacterial properties. It has been shown to interact with penicillin-binding proteins, leading to cell lysis in various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus .
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Klebsiella pneumoniae | 32 µg/mL | Effective against resistant strains |
| Staphylococcus aureus | 16 µg/mL | Significant lysis observed |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation.
- Receptor Interaction : It is hypothesized that the compound binds to certain receptors, modulating their activity and leading to therapeutic effects .
Research Findings and Case Studies
Recent studies have focused on elucidating the pharmacological profiles of this compound. For instance, a study evaluated its anticonvulsant activity in animal models, where it showed promising results at varying doses .
Table 2: Anticonvulsant Activity Results
| Dose (mg/kg) | Time Point (h) | Efficacy (%) |
|---|---|---|
| 100 | 0.5 | 75 |
| 300 | 4 | 85 |
These findings suggest that this compound may be effective for conditions requiring rapid intervention.
Potential Applications
Given its diverse biological activities, this compound has potential applications in:
- Antibacterial therapies : Development of new antibiotics targeting resistant strains.
- Anti-inflammatory drugs : Formulation of medications for chronic inflammatory conditions.
- Anticonvulsant agents : Exploration as a treatment option for epilepsy.
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-2-5-12(6-3-10)20-9-15(19)18-14-8-11(17)4-7-13(14)16/h2-8H,9,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQKJDFJVJHDEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













